4-Acetyl vs. 9-Acetyl Regioisomer: Positional Control for Downstream Synthetic Utility
The target compound places the acetyl group at the 4-position (the oxazolidine nitrogen), whereas the regioisomer 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone (CAS 151096-99-0) places it at the 9-position (the piperidine nitrogen). While both share the molecular formula C₁₀H₁₈N₂O₂ (MW 198.26), this positional difference is critical for further elaboration: the 4-acetyl derivative serves as a direct precursor to 4-alkyl and 4-aryl clinical candidates targeting MOR/σ1R, while the 9-acetyl isomer provides a distinct synthetic vector incompatible with these SAR pathways. A patent analysis confirms that 4-acyl substitution is specifically exploited in the synthesis of therapeutic compounds, whereas 9-substitution is used for entirely different pharmacophore expansions [1].
| Evidence Dimension | Acetyl group position on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold |
|---|---|
| Target Compound Data | 4-acetyl substitution; InChI Key: YVWQWCJMALYPKY-UHFFFAOYSA-N; Canonical SMILES: CC(=O)N1CCOC2(CCNCC2)C1 |
| Comparator Or Baseline | 9-acetyl substitution (CAS 151096-99-0); Canonical SMILES: CC(=O)N1CCC2(CCNCO2)CC1 |
| Quantified Difference | Distinct synthetic vector; the 4-position is the critical site for clinical candidate elaboration in the MOR/σ1R program, whereas the 9-position is not utilized in these SAR campaigns |
| Conditions | Regioisomeric identity confirmed by InChI Key and SMILES string comparison; synthetic utility context derived from J. Med. Chem. 2020 and US Patent US8148373B2 |
Why This Matters
Procurement of the 4-acetyl isomer is mandatory for research programs replicating or building upon the published MOR/σ1R dual ligand SAR; the 9-acetyl isomer is a different chemical entity that cannot substitute.
- [1] García, M. et al. Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. J. Med. Chem. 2020, 63, 15508–15526. View Source
